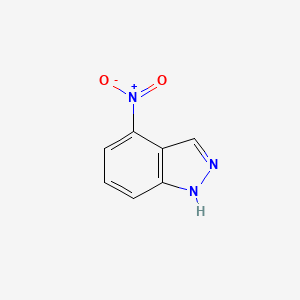
4-Nitro-1H-indazole
Cat. No. B1294632
M. Wt: 163.13 g/mol
InChI Key: WBTVZVUYPVQEIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07872003B2
Procedure details


A mixture of 4-nitro-1H-indazole (760 mg, 4.68 mmol), palladium on charcoal (10%, cat.) and ethanol (30 mL) was stirred under a balloon of hydrogen for 4 hours. The reaction mixture was then filtered through celite, and the solvent removed in vacuo to yield 1H-indazol-4-ylamine (68) (631 mg, 100%).




Name
Yield
100%
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[N:7][NH:8]2)([O-])=O.[H][H]>[Pd].C(O)C>[NH:8]1[C:9]2[C:5](=[C:4]([NH2:1])[CH:12]=[CH:11][CH:10]=2)[CH:6]=[N:7]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
760 mg
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C2C=NNC2=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was then filtered through celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1N=CC2=C(C=CC=C12)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 631 mg | |
| YIELD: PERCENTYIELD | 100% | |
| YIELD: CALCULATEDPERCENTYIELD | 101.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
